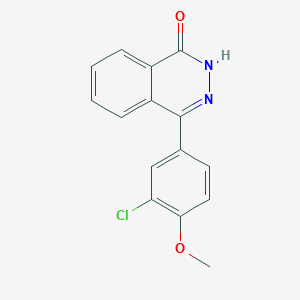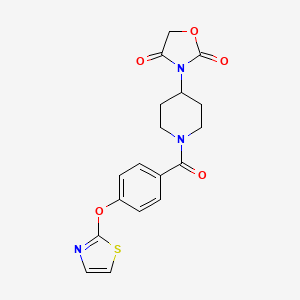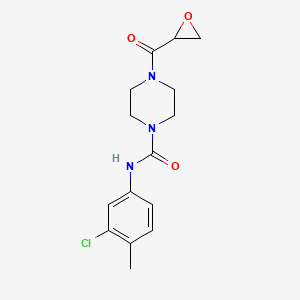
N-(3-Chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CP-122,721 and belongs to the class of piperazine derivatives. CP-122,721 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mecanismo De Acción
CP-122,721 acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy metabolism, and stress response. By blocking the Y5 receptor, CP-122,721 reduces the effects of NPY, leading to a decrease in appetite and an increase in energy expenditure.
Biochemical and Physiological Effects
CP-122,721 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. CP-122,721 has also been shown to reduce anxiety-like behavior and improve mood in animal models, suggesting its potential as an anti-anxiety and antidepressant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,721 has several advantages for use in laboratory experiments. It has a high affinity and selectivity for the Y5 receptor, making it a useful tool for studying the role of NPY in various physiological processes. However, CP-122,721 has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for research on CP-122,721. One area of interest is the potential use of CP-122,721 in the treatment of obesity and metabolic disorders. Another area of interest is the potential use of CP-122,721 in the treatment of anxiety disorders and depression. Additionally, further research is needed to optimize the synthesis method of CP-122,721 and improve its solubility and stability for use in laboratory experiments.
Métodos De Síntesis
CP-122,721 is synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine, followed by the addition of epichlorohydrin to the resulting intermediate. The final product is obtained by reacting the intermediate with carbonyldiimidazole and 1,2-diaminoethane.
Aplicaciones Científicas De Investigación
CP-122,721 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. CP-122,721 has also been studied for its potential use in the treatment of anxiety disorders and depression.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-2-3-11(8-12(10)16)17-15(21)19-6-4-18(5-7-19)14(20)13-9-22-13/h2-3,8,13H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDPUFBCWHCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

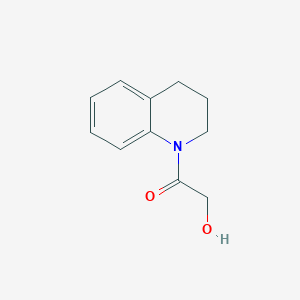
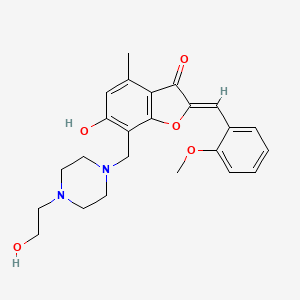



![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)

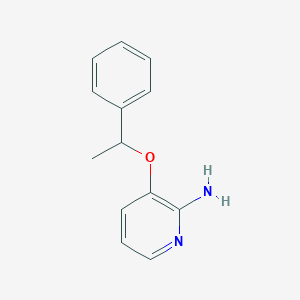

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)
